molecular formula C12H19NO10 B1645145 Norepinephrine L-bitartrate hydrate

Norepinephrine L-bitartrate hydrate

Cat. No.: B1645145
M. Wt: 337.28 g/mol
InChI Key: LNBCGLZYLJMGKP-UACZKNEHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Norepinephrine L-bitartrate hydrate is a complex organic compound with significant applications in various scientific fields This compound consists of two primary components: 4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol and (2R,3R)-2,3-dihydroxybutanedioic acid, which are combined in a hydrated form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol typically involves the reaction of catechol with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires a temperature of around 80°C. The product is then purified through recrystallization.

(2R,3R)-2,3-dihydroxybutanedioic acid, also known as tartaric acid, is commonly obtained from natural sources such as grapes. It can also be synthesized through the oxidation of maleic acid using potassium permanganate as an oxidizing agent.

Industrial Production Methods

In industrial settings, the production of 4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol involves large-scale reactions using automated reactors to ensure precise control over reaction conditions. The compound is then isolated and purified using techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones using oxidizing agents such as potassium dichromate.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form using reducing agents like sodium borohydride.

    Substitution: The amino group in the compound can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium dichromate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Halogenated derivatives, alkylated derivatives.

Scientific Research Applications

Norepinephrine L-bitartrate hydrate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a model compound for enzyme-substrate interactions.

    Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives.

Mechanism of Action

The mechanism of action of 4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Adrenaline: Structurally similar but with different functional groups.

    Dopamine: Shares the catechol structure but differs in the side chain.

    Norepinephrine: Similar in structure but with distinct biological functions.

Uniqueness

Norepinephrine L-bitartrate hydrate is unique due to its combination of catechol and tartaric acid moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C12H19NO10

Molecular Weight

337.28 g/mol

IUPAC Name

4-(2-amino-1-hydroxyethyl)benzene-1,2-diol;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate

InChI

InChI=1S/C8H11NO3.C4H6O6.H2O/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10;/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10);1H2/t;1-,2-;/m.1./s1

InChI Key

LNBCGLZYLJMGKP-UACZKNEHSA-N

SMILES

C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O

Isomeric SMILES

C1=CC(=C(C=C1C(CN)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O

Origin of Product

United States

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